3-fluoro-N-(piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature with a predicted melting point of 152.49°C and a boiling point of approximately 376.9°C at 760 mmHg .
Mechanism of Action
Target of Action
Similar compounds with a piperidine nucleus have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . This interaction could lead to changes in the conformation or function of the target, thereby exerting its effects.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted melting point of 15249°C and boiling point of 3769°C at 760 mmHg, suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that 3-fluoro-n-(piperidin-4-yl)benzamide may also have antimicrobial effects .
Biochemical Analysis
Biochemical Properties
3-fluoro-N-(piperidin-4-yl)benzamide is a solid substance with a predicted melting point of 152.49°C and a boiling point of approximately 376.9°C at 760 mmHg . Its density is predicted to be around 1.2 g/cm3 .
Cellular Effects
Related compounds have shown significant inhibitory bioactivity in HepG2 cells .
Molecular Mechanism
Related compounds have been found to exhibit various biological activities, such as antimicrobial and antiproliferative effects .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized with yields ranging from 55% to 92% in relatively short reaction times .
Preparation Methods
The synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions . The reaction is facilitated by various halogen derivatives, and the target product is obtained with yields ranging from 55% to 92% . The structure of the synthesized compound is confirmed using 1H and 13C NMR and mass spectra
Chemical Reactions Analysis
3-Fluoro-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogen derivatives and piperidine-4-carboxylic acid . The major products formed from these reactions are typically derivatives of the original compound, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a biochemical for proteomics research . Additionally, derivatives of this compound have shown antibacterial activity, making it a potential candidate for the development of new antimicrobial agents . The compound’s structure allows for modifications that can enhance its biological activity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3-Fluoro-N-(piperidin-4-yl)benzamide can be compared to other piperidine derivatives, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while this compound is primarily used in proteomics research, other piperidine derivatives have been explored for their potential as antimicrobial agents . The unique combination of a fluorine atom and a piperidine moiety in this compound may contribute to its distinct properties and applications.
Properties
IUPAC Name |
3-fluoro-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEPFBBQOIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.